molecular formula C14H19N3O3 B8743976 N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide

N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide

Cat. No.: B8743976
M. Wt: 277.32 g/mol
InChI Key: CHWVQWWOMIVNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a nitrophenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide typically involves the reaction of N-methylpiperidine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: m-Chloroperbenzoic acid.

Major Products Formed

    Reduction: N-methyl-N-(1-(4-aminophenyl)piperidin-4-yl)acetamide.

    Substitution: Various substituted acetamide derivatives.

    Oxidation: this compound N-oxide.

Scientific Research Applications

N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group is known to participate in electron transfer processes, while the piperidine ring can interact with various receptors in the body. The compound may exert its effects by modulating the activity of enzymes or receptors involved in inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine with a six-membered ring containing five methylene bridges and one amine bridge.

    N-methyl-N-(piperidin-4-yl)acetamide: A related compound with a similar structure but lacking the nitrophenyl group.

    N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide: Another derivative with a piperazine ring instead of a piperidine ring.

Uniqueness

N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide is unique due to the presence of both the nitrophenyl group and the piperidine ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential pharmacological applications.

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide

InChI

InChI=1S/C14H19N3O3/c1-11(18)15(2)12-7-9-16(10-8-12)13-3-5-14(6-4-13)17(19)20/h3-6,12H,7-10H2,1-2H3

InChI Key

CHWVQWWOMIVNRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-(1-(4-nitrophenyl)piperidin-4-yl)acetamide (568 mg, 2 mmol) in THF (15 mL) was added NaH (60%, 200 mg, 5 mmol) at room temperature. The reaction was stirred at 20° C. for 15 minutes. After that, iodomethane (300 mg, 4 mmol) was dropped into the reaction and stirred at 60° C. for 18 hours. The reaction was treated with sat. NH4Cl solution and extracted with n-BuOH, washed with brine, dried over Na2SO4 and concentrated to give yellow solid. MS (m/z): 278 (M+H)+
Quantity
568 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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